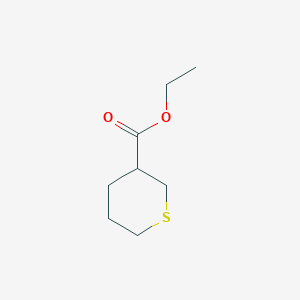

ethyl tetrahydro-2H-thiopyran-3-carboxylate

Description

Ethyl tetrahydro-2H-thiopyran-3-carboxylate is a sulfur-containing heterocyclic compound featuring a six-membered thiopyran ring with an ethyl ester substituent at the 3-position. Its structure combines a tetrahydrothiopyran scaffold (a partially saturated thiopyran ring) with a carboxylate ester functional group, making it a versatile intermediate in organic synthesis. The compound’s synthesis often involves radical-mediated conjugate reduction or asymmetric protonation strategies. For instance, a related thiopyran derivative, (3R)-mthis compound, was synthesized via tributyltin hydride-mediated reduction in dioxane under reflux conditions, highlighting methodologies applicable to analogous esters .

Properties

IUPAC Name |

ethyl thiane-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2S/c1-2-10-8(9)7-4-3-5-11-6-7/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFBFQMIBGUQDTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCSC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl tetrahydro-2H-thiopyran-3-carboxylate typically involves the reaction of tetrahydrothiopyran with ethyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the ester linkage .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified using distillation or recrystallization techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl tetrahydro-2H-thiopyran-3-carboxylate undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the ethoxy group.

Common Reagents and Conditions

Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Amides, thioesters.

Scientific Research Applications

Ethyl tetrahydro-2H-thiopyran-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl tetrahydro-2H-thiopyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, its sulfur-containing moiety can interact with thiol groups in proteins, leading to alterations in protein function and activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

Ethyl tetrahydro-2H-thiopyran-3-carboxylate differs from related compounds in substituent placement, oxidation state, and ester group. Below is a comparative analysis with methyl 3-oxotetrahydro-2H-thiopyran-2-carboxylate (CAS 38555-41-8), a structurally similar thiopyran derivative:

Key Observations:

Structural Impact on Reactivity: The 3-oxo group in methyl 3-oxotetrahydro-2H-thiopyran-2-carboxylate introduces polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the non-oxidized ethyl derivative . The ethyl ester in the target compound likely increases lipophilicity, favoring membrane permeability in biological systems—a critical factor in drug design .

Synthetic Considerations :

- The methyl oxo derivative is synthesized via oxidation or ketone-introducing reactions, whereas this compound may require conjugate reduction or esterification protocols .

Biological Activity :

- Thiopyran carboxylates with oxo groups may exhibit altered bioactivity due to electrophilic carbonyl centers, whereas saturated analogs like the ethyl compound might prioritize stereochemical control in enzyme binding .

Limitations in Data:

Direct experimental data on this compound (e.g., boiling point, density) are scarce, necessitating inferences from structurally related compounds. For instance, the ethyl ester’s larger alkyl chain likely reduces crystallinity compared to the methyl analog, complicating purification .

Biological Activity

Ethyl tetrahydro-2H-thiopyran-3-carboxylate is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C8H14O3S

- Molecular Weight : 174.26 g/mol

This compound belongs to the class of thiopyran derivatives, which are known for their varied biological activities, including antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antimicrobial agents. A study highlighted its effectiveness against various bacterial strains, suggesting its potential use in treating infections caused by resistant bacteria.

Anti-inflammatory Effects

Thiopyran derivatives, including this compound, have shown promising anti-inflammatory activities. The mechanism involves the inhibition of inflammatory mediators, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms that involve apoptosis and cell cycle arrest. This potential was demonstrated in vitro against several cancer cell lines, indicating a need for further exploration in vivo .

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of this compound against a panel of pathogens. The results showed:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings support the compound's potential as a lead structure for developing new antibiotics.

Case Study 2: Anti-inflammatory Activity

In another study focusing on the anti-inflammatory effects, this compound was tested in a murine model of inflammation. The treatment resulted in a significant reduction in edema and inflammatory cytokine levels:

| Treatment Group | Edema Reduction (%) | Cytokine Levels (pg/mL) |

|---|---|---|

| Control | - | TNF-α: 200 |

| Ethyl Tetrahydro | 45 | TNF-α: 110 |

This suggests that the compound may modulate inflammatory responses effectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.